N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride is a synthetic small-molecule compound featuring a thiazolo[5,4-c]pyridine core fused with a benzamide scaffold. The molecule is distinguished by a 5-benzyl substituent on the tetrahydrothiazolo-pyridine ring and a polar 4-(N,N-diisobutylsulfamoyl) group on the benzamide moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S2.ClH/c1-20(2)16-32(17-21(3)4)37(34,35)24-12-10-23(11-13-24)27(33)30-28-29-25-14-15-31(19-26(25)36-28)18-22-8-6-5-7-9-22;/h5-13,20-21H,14-19H2,1-4H3,(H,29,30,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJUVQFALNYSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride is a complex organic compound notable for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological mechanisms.
Chemical Structure and Properties
The compound features a thiazolo-pyridine core, which is a structure often associated with a variety of biological activities. Its IUPAC name is derived from its unique functional groups that contribute to its pharmacological profile.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In studies evaluating antiproliferative activity against various cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer), several derivatives showed IC50 values under 5 μM, indicating potent growth inhibition compared to standard treatments like sorafenib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9b | A549 | < 5 |
| 9d | MCF-7 | < 3 |
| Sorafenib | A549 | 10 |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell cycle progression .
- Apoptosis Induction : The presence of specific functional groups may enhance the ability of the compound to trigger apoptotic pathways in malignant cells.
3. Anti-Fibrotic Activity
In addition to anticancer properties, certain derivatives of the thiazolo-pyridine scaffold have demonstrated anti-fibrotic activity. For example:
- Evaluation in HSC-T6 Cells : Compounds were tested against immortalized rat hepatic stellate cells (HSC-T6), showing better anti-fibrotic effects than established drugs like Pirfenidone .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Thiazolo-Pyridine Core : Utilizing the Bischler-Napieralski reaction to construct the thiazolo-pyridine framework .
- Functionalization : Subsequent steps involve adding various functional groups to enhance biological activity.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Clinical Trials : Some derivatives have progressed into early-phase clinical trials targeting specific cancers with promising results regarding safety and efficacy.
- Comparative Studies : Comparative analyses with existing therapies reveal that these compounds can offer alternative mechanisms of action that may be beneficial in resistant cancer types.
Scientific Research Applications
Biological Activities
Recent studies have indicated that compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride exhibit significant biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Neurological Applications :
Therapeutic Uses
Given its biological activities, this compound could have several therapeutic applications:
- Cancer Therapy : Targeting specific pathways involved in tumor growth and metastasis.
- Infection Control : Developing new antibiotics or antifungal agents to combat resistant strains.
- Cognitive Disorders : Potential use in drugs aimed at enhancing cognitive function or slowing neurodegeneration.
Case Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer properties of related thiazolo-pyridine compounds. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazolo-pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives within the thiazolo-pyridine benzamide class. Below is a detailed comparison with its closest structural analog, N-(5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (), highlighting key differences in substituents and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Hypothetical calculation based on substituent replacement from .
Key Findings from Structural Analysis:
Metabolic Stability :
- The tert-butyl analog () may exhibit longer half-life in vivo due to its resistance to oxidative metabolism, whereas the sulfamoyl group in the target compound could undergo enzymatic hydrolysis or conjugation, depending on the biological system .
Solubility-Bioavailability Trade-offs :
- The target compound’s hydrochloride salt and polar sulfonamide group likely improve aqueous solubility, favoring rapid absorption. However, the diisobutyl chains may reduce solubility compared to smaller polar substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
